4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is a synthetic organic compound featuring a 3,4-dihydroisoquinoline moiety tethered to a butanoic acid chain. The dihydroisoquinoline group confers partial aromaticity and basicity, while the carboxylic acid tail enhances solubility in polar solvents.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)6-3-8-14-9-7-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWYBVWBNGDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system. This reaction typically involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Another method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Target Compound and Analogues
Key Observations:
- Structural Differences: The benzo[de]isoquinoline derivative () contains additional fused aromatic rings and two ketone groups, increasing molecular weight and polarity compared to the target compound’s simpler dihydroisoquinoline structure.
- Hazards : The dioxo derivative’s hazards (H302, H318, H410) suggest higher toxicity than the target compound, likely due to reactive ketone groups and environmental persistence . Caffeic acid, widely used in food and cosmetics, is presumably safer .
Functional and Application-Based Differences
- Pharmacological Potential: While the target compound’s dihydroisoquinoline group may interact with central nervous system targets (e.g., neurotransmitter receptors), the dioxo derivative’s rigid aromatic structure could hinder blood-brain barrier penetration, limiting its CNS applications. Caffeic acid, with antioxidant properties, is favored in anti-inflammatory and nutraceutical research .
- Synthetic Utility: The dioxo derivative’s hazardous profile necessitates careful handling, making it less suitable for large-scale industrial use compared to the target compound. Both isoquinoline derivatives, however, serve as intermediates in fine chemical synthesis .
Methodological Considerations for Comparative Studies
Molecular docking tools like Glide () could theoretically compare binding affinities of these compounds. For example:
- Glide’s torsional flexibility optimization might better accommodate the target compound’s dihydroisoquinoline moiety than the rigid dioxo derivative.
- Caffeic acid’s planar structure may yield higher docking accuracy due to fewer rotatable bonds .
Biological Activity
4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 233.26 g/mol
- Functional Groups : The compound features a dihydroisoquinoline moiety linked to a butanoic acid group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurodegenerative diseases and inflammation pathways. For example, it interacts with aldo-keto reductase AKR1C3, influencing steroid hormone metabolism and potentially impacting hormone-dependent cancers.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases. For instance, derivatives have shown promising results in inhibiting AChE with IC values as low as 0.28 µM .
2. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. In vitro assays have indicated that it may modulate inflammatory pathways, although detailed studies are needed to confirm these effects.
3. Antimicrobial Activity
There is ongoing investigation into the antimicrobial properties of this compound. Its derivatives have shown activity against various pathogens, suggesting potential applications in treating infections.
Case Study 1: Neuroprotective Activity
A study evaluated the neuroprotective effects of a series of isoquinoline derivatives, including this compound. The results indicated that these compounds could cross the blood-brain barrier (BBB) and exhibit significant inhibition of AChE and MAOs, which are vital for managing Alzheimer's disease symptoms .
Case Study 2: Enzyme Interaction
In another study focusing on AKR1C3 inhibition, researchers found that this compound acts as a selective inhibitor. The binding interactions were characterized using molecular docking studies, revealing that the compound occupies key active sites within the enzyme.
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
